molecular formula C9H7BrCl2O B8632476 1-Bromo-3-(2,6-dichloro-phenyl)-propan-2-one

1-Bromo-3-(2,6-dichloro-phenyl)-propan-2-one

Cat. No.: B8632476
M. Wt: 281.96 g/mol
InChI Key: KBVIKKOXLVYHBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-3-(2,6-dichloro-phenyl)-propan-2-one is a useful research compound. Its molecular formula is C9H7BrCl2O and its molecular weight is 281.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H7BrCl2O

Molecular Weight

281.96 g/mol

IUPAC Name

1-bromo-3-(2,6-dichlorophenyl)propan-2-one

InChI

InChI=1S/C9H7BrCl2O/c10-5-6(13)4-7-8(11)2-1-3-9(7)12/h1-3H,4-5H2

InChI Key

KBVIKKOXLVYHBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)CBr)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

The acid chloride, Intermediate A2 (6 g, 26.8 mmol) was added via pipette to a solution of diazomethane in ether (30 mmol) (generated from Diazald by standard Aldrich diazomethane kit) at 0° C. After 35 m, HBr (conc.) (10 mL) was added at 0° C. This was allowed to react for 35 m. The ether was removed and the mixture was neutralized with sodium bicarbonate solution. The organic layer was removed and dried over MgSO4. The mixture was filtered and concentrated under reduced pressure to give 1-bromo-3-(2,6-dichloro-phenyl)-propan-2-one (Intermediate A3) (˜5 g, 66%).
[Compound]
Name
acid chloride
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0 (± 1) mol
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reactant
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6 g
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reactant
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0 (± 1) mol
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reactant
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30 mmol
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reactant
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Quantity
10 mL
Type
reactant
Reaction Step Two

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